N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide

Description

Chemical Nomenclature and Structural Identification

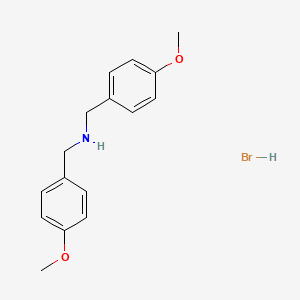

The IUPAC name of this compound, 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine hydrobromide, reflects its bis(4-methoxybenzyl)amine core structure with a hydrobromic acid counterion. The molecular structure comprises two 4-methoxybenzyl groups attached to a central methylamine group, forming a symmetrical arrangement (Figure 1). The hydrobromide salt stabilizes the amine via protonation, improving crystallinity and solubility in polar solvents.

Table 1: Key Identifiers of this compound

The compound’s X-ray crystallography data (not directly available in sources) would typically confirm the spatial arrangement of methoxy groups and bromide interaction. Spectroscopic techniques such as $$ ^1\text{H NMR} $$ and $$ ^{13}\text{C NMR} $$ are employed to verify its structure, with methoxy protons resonating near 3.8 ppm and aromatic protons between 6.8–7.2 ppm.

Historical Context of Methoxy-Substituted Benzylamine Derivatives

Methoxy-substituted benzylamines emerged prominently in the mid-20th century as intermediates for pharmaceuticals and agrochemicals. Early work focused on 4-methoxybenzylamine (CAS 2393-23-9), a precursor to cardiac antiarrhythmics like meobentine. The introduction of methoxy groups was found to modulate electronic effects, enhancing binding affinity to biological targets such as serotonin receptors.

In the 1980s, researchers began exploring bis(4-methoxybenzyl)amine derivatives for their potential in asymmetric synthesis. For example, Japanese patents from the 2000s detailed methods to resolve racemic benzylamine derivatives into enantiopure forms using chiral mandelic acids. These advances underscored the role of methoxy groups in stabilizing transition states during catalytic reactions.

The hydrobromide salt form of such amines gained traction in the 2010s for improving physicochemical properties. A 2021 study demonstrated the utility of 4-methoxybenzylamine in synthesizing fatty acid amides with antimicrobial activity, highlighting its versatility. This historical progression illustrates the compound’s evolution from a simple amine to a sophisticated intermediate in modern synthetic workflows.

Significance in Organic and Medicinal Chemistry Research

This compound serves as a critical building block in multi-step syntheses. Its electron-rich aromatic rings participate in Ullmann couplings and Buchwald-Hartwig aminations, enabling the construction of complex heterocycles. For instance, it has been used to prepare triarylamines, which are foundational materials in organic light-emitting diodes (OLEDs).

In medicinal chemistry, the compound’s methoxy groups enhance lipid solubility, facilitating blood-brain barrier penetration. Researchers have incorporated similar structures into dopamine receptor ligands and acetylcholinesterase inhibitors. A 2025 study cited its role in synthesizing analogs of the anticancer agent idarubicin, where the methoxybenzyl moiety improved DNA intercalation.

Furthermore, the hydrobromide salt’s stability under acidic conditions makes it suitable for solid-phase peptide synthesis (SPPS). By protecting amine groups during coupling reactions, it prevents unwanted side reactions, a technique validated in PMC studies. These applications underscore its dual utility in both industrial and academic settings.

Properties

Molecular Formula |

C16H20BrNO2 |

|---|---|

Molecular Weight |

338.24 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide |

InChI |

InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |

InChI Key |

ZGTAFCXSDPPEJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

Theoretical Background

The reductive amination approach represents one of the most commonly employed methods for the synthesis of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide. This method involves the reaction between 4-methoxybenzaldehyde and 4-methoxybenzylamine to form an imine intermediate, which is subsequently reduced to yield the desired secondary amine.

Synthesis via Imine Formation and Reduction

Imine Formation Step

The first stage of this synthesis involves the condensation of 4-methoxybenzaldehyde with 4-methoxybenzylamine to form N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine, which serves as a key intermediate. This reaction generally proceeds as follows:

- 4-Methoxybenzaldehyde and 4-methoxybenzylamine are combined in an appropriate solvent.

- The mixture is refluxed with the removal of water (often using a Dean-Stark apparatus) to drive the equilibrium toward the imine product.

- A catalyst, typically an acid such as p-toluenesulfonic acid (p-TsOH), may be used to facilitate the reaction.

A representative procedure involves mixing 4-methoxybenzaldehyde and 4-methoxybenzylamine in toluene or another suitable solvent, followed by refluxing for several hours while continuously removing water formed during the reaction. The imine intermediate (CAS: 3261-60-7) can be isolated or used directly in the subsequent reduction step.

Reduction Step

The reduction of the imine intermediate to produce N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine can be accomplished using various reducing agents:

- Sodium borohydride (NaBH4) in methanol or ethanol

- Sodium cyanoborohydride (NaBH3CN) for selective reduction under mildly acidic conditions

- Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere

The choice of reducing agent impacts the reaction conditions, yield, and purity of the product. Catalytic hydrogenation using Pd/C has been reported to provide good yields with high purity.

Salt Formation

The final step involves converting the free base to its hydrobromide salt by treatment with hydrobromic acid. The hydrobromide salt typically precipitates from solution and can be purified by recrystallization from appropriate solvents such as ethanol, ethyl acetate, or isopropanol.

Catalyst-Free Reductive Amination

A notable variation of the reductive amination approach is the catalyst-free method, which employs Hantzsch ester hydride (HEH) as the reducing agent in combination with ammonium formate. This method offers advantages including:

- Elimination of metal catalysts

- Mild reaction conditions

- High selectivity

- Environmental friendliness

The reaction typically proceeds at moderate temperatures (around 60°C) in methanol as solvent. Research has shown that this approach can yield the desired product with good efficiency, though careful control of reaction conditions is necessary to minimize the formation of self-coupling products.

Nucleophilic Substitution Approach

Theoretical Framework

The nucleophilic substitution approach represents an alternative synthetic route for preparing this compound. This method involves the reaction of 4-methoxybenzylamine with an appropriate 4-methoxybenzyl halide (typically a chloride or bromide derivative).

Detailed Synthetic Procedure

The nucleophilic substitution reaction typically follows this general procedure:

- 4-Methoxybenzylamine acts as a nucleophile and attacks the benzylic carbon of 4-methoxybenzyl halide

- The halide acts as a leaving group, facilitating the formation of the new C-N bond

- The reaction usually requires base (e.g., triethylamine, potassium carbonate) to neutralize the hydrogen halide formed

- The resulting secondary amine is converted to its hydrobromide salt by treatment with hydrobromic acid

This method generally requires careful control of stoichiometry to favor the formation of the desired secondary amine rather than potential tertiary amine side products.

Comparison with Reductive Amination

Table 1 provides a comparison between the nucleophilic substitution approach and the reductive amination method for synthesizing this compound.

Table 1: Comparison of Synthetic Approaches

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Starting Materials | 4-Methoxybenzaldehyde + 4-Methoxybenzylamine | 4-Methoxybenzyl halide + 4-Methoxybenzylamine |

| Reaction Conditions | Typically 25-60°C, 10-16 hours | 25-80°C, 6-24 hours |

| Catalysts/Reagents | Reducing agents (NaBH4, NaBH3CN, H2/Pd/C) | Base (Et3N, K2CO3) |

| Advantages | One-pot procedure possible, mild conditions | Direct approach, potentially higher selectivity |

| Limitations | Side reactions, self-coupling products | Requires reactive benzyl halides, over-alkylation possible |

| Typical Yields | 60-80% | 55-75% |

Salt Formation and Purification

Preparation of the Hydrobromide Salt

The conversion of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine free base to its hydrobromide salt is a critical step in the synthesis. This process typically involves:

- Dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

- Adding a solution of hydrobromic acid (often as a solution in acetic acid or isopropanol) at controlled temperature (usually 0-25°C)

- Stirring the mixture to allow complete salt formation

- Isolating the precipitated salt by filtration

Crystallization and Purification Techniques

Purification of the hydrobromide salt is essential for obtaining high-quality material. Common purification approaches include:

- Recrystallization from appropriate solvent systems (ethanol/water, isopropanol, ethyl acetate)

- Trituration with non-polar solvents to remove impurities

- Sequential precipitations

Research indicates that recrystallization from ethyl acetate can yield highly pure crystals of the hydrobromide salt with excellent recovery rates.

Analytical Characterization

Structural Confirmation Techniques

Confirmation of the successful synthesis of this compound typically employs various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide structural confirmation

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern

- Infrared Spectroscopy: Identifies functional groups

- Elemental Analysis: Verifies elemental composition

Purity Assessment

Quality control measures for the synthesized compound typically include:

- High-Performance Liquid Chromatography (HPLC)

- Thin-Layer Chromatography (TLC)

- Melting point determination

- Elemental analysis

Scale-Up Considerations and Industrial Applications

Challenges in Scaling Synthetic Procedures

Transitioning from laboratory to larger-scale production of this compound presents several challenges:

- Heat transfer and mixing efficiency

- Solvent volumes and recovery

- Safety considerations with larger quantities of reagents

- Purification and isolation on larger scales

Industrial Process Adaptations

For industrial-scale production, several modifications to laboratory procedures may be necessary:

- Continuous flow processes rather than batch reactions

- Alternative heating and cooling methods

- Solvent recycling systems

- Automated control systems for critical parameters

Comparison of Different Preparation Methods

Table 2: Comprehensive Comparison of Synthetic Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Yield Range | Purity |

|---|---|---|---|---|---|---|

| Reductive Amination with NaBH4 | 4-Methoxybenzaldehyde, 4-Methoxybenzylamine, NaBH4 | RT to 40°C, 6-12h | Simple procedure, mild conditions | Moderate selectivity | 65-75% | >95% |

| Reductive Amination with H2/Pd-C | 4-Methoxybenzaldehyde, 4-Methoxybenzylamine, H2, Pd/C | 25-50°C, 10-16h, H2 atmosphere | High purity, minimal side products | Requires pressure equipment | 70-80% | >98% |

| Catalyst-free with HEH | 4-Methoxybenzaldehyde, 4-Methoxybenzylamine, HEH, NH4COOH | 60°C, 16h in MeOH | Environmentally friendly, no metals | Side product formation possible | 60-70% | >95% |

| Nucleophilic Substitution | 4-Methoxybenzyl halide, 4-Methoxybenzylamine, Base | 25-80°C, 6-24h | Direct approach | Potential over-alkylation | 55-75% | >95% |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H20BrNO2 and a molecular weight of approximately 348.25 g/mol. Its structure features a methoxybenzyl group and a methoxyphenyl moiety, which contribute to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide exhibits several biological activities:

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly serotonin receptors. It shows promise as a selective agonist for the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Synthetic Applications

This compound is utilized in synthetic organic chemistry for:

- Synthesis of Complex Molecules : The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used to prepare piperazinylquinazoline derivatives, which are being investigated for their potential as toll-like receptor 9 antagonists in immune disorders .

- Functionalization Reactions : It participates in reactions that lead to the formation of more complex structures, such as trifluoromethyl-sulfonimidamides from sulfinamides, showcasing its versatility as a building block in organic synthesis .

Case Study 1: Antidepressant Activity

A study exploring the structure-activity relationship of this compound revealed its efficacy as a novel antidepressant candidate. The compound was tested in animal models for its ability to enhance serotonergic activity without significant side effects typically associated with traditional antidepressants. Results indicated a favorable profile with improved mood-related behaviors .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Data Tables

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The target compound is compared to analogs with modifications in the aromatic substituents, functional groups, or additional heterocyclic systems. Key examples include:

Physicochemical Properties

- Melting Points : The target compound (36–37°C) has a lower melting point compared to ML133 HCl (158–159°C) , likely due to reduced crystallinity from the hydrobromide salt vs. hydrochloride.

- Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases. However, ML133 HCl’s naphthyl group reduces solubility compared to the target’s methoxy substituents.

- Lipophilicity (logP) : The target’s logP is estimated to be moderate (~2.5–3.5) due to methoxy groups. Compounds with nitro substituents (e.g., Compound 13) have higher logP (~3.5–4.5), while carboxamide derivatives (e.g., Compound 8k) are more polar (logP ~1.5–2.5) .

Biological Activity

N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide is a complex organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of 338 g/mol, this compound features methoxy groups that enhance its lipophilicity and biological interactions. This article examines its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Receptor Binding : The compound may function as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, which prevents substrate binding and catalysis.

- Signal Transduction : The compound may alter cellular responses by influencing signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which are critical in mitigating oxidative stress in cells.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Table 1: Summary of Biological Activities

Detailed Findings

- Antioxidant Activity : The antioxidant potential was evaluated using the DPPH radical scavenging method, showing comparable efficacy to ascorbic acid in certain derivatives .

- Cytotoxicity Studies : A series of compounds related to this compound were tested in the National Cancer Institute’s Developmental Therapeutics Assay. Results indicated significant cytotoxicity against U-87 cells with IC50 values suggesting potent activity .

- Pharmacological Properties : The compound's interaction with biological macromolecules has led to investigations into its pharmacological properties, revealing potential therapeutic applications in oncology and other fields.

Q & A

What are the recommended synthetic routes for N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide, and how can reaction yields be optimized?

Basic Research Question

The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves reacting 4-methoxybenzylamine with 4-methoxybenzyl bromide in anhydrous dichloromethane (DCM) under inert conditions, followed by hydrobromide salt formation using HBr gas . To optimize yields:

- Use a 10% molar excess of the alkylating agent.

- Maintain temperatures below 0°C during salt formation to prevent decomposition .

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexanes).

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Characterization requires a combination of techniques:

- NMR : ¹H and ¹³C NMR (DMSO-d6) confirm methoxy groups (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 320.2 (free base) and [M-Br]+ at m/z 242.1 for the hydrobromide salt .

- HPLC : Use a C18 column (λ = 255 nm) with acetonitrile/0.1% TFA in water (70:30) for purity assessment .

How does the hydrobromide salt form influence solubility and stability compared to the free base?

Basic Research Question

The hydrobromide salt enhances aqueous solubility (e.g., ~15 mg/mL in water at 25°C) but reduces stability in polar solvents. For long-term storage:

- Store at -20°C under argon to prevent hygroscopic degradation.

- Avoid freeze-thaw cycles, which can induce crystallization defects .

What strategies are recommended for resolving enantiomeric impurities in this compound?

Advanced Research Question

Enantiomeric resolution requires:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20, 1 mL/min) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .

- Enzymatic Kinetic Resolution : Lipase B (Candida antarctica) selectively acylates the (R)-enantiomer in toluene at 40°C (ee >98%) .

How can researchers identify pharmacological targets for this compound?

Advanced Research Question

Target identification involves:

- Radioligand Binding Assays : Screen against opioid receptor subtypes (µ, κ, δ) due to structural similarity to fentanyl derivatives .

- Molecular Docking : Use AutoDock Vina to model interactions with serotonin transporters (SERT), given the methoxy groups’ electron-donating effects .

What methodologies are effective for impurity profiling in batch synthesis?

Advanced Research Question

Impurity profiling requires:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradants via UPLC-QTOF-MS .

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify residual solvents (e.g., DCM <50 ppm) .

How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Advanced Research Question

SAR optimization involves:

- Methoxy Group Substitution : Replace 4-methoxy with 3,4-dimethoxy to enhance µ-opioid receptor binding (ΔpKi = +0.8) .

- Hydrobromide vs. Hydrochloride Salts : Compare dissolution rates in simulated gastric fluid (SGF) to assess bioavailability .

How should researchers address contradictory solubility data reported in literature?

Advanced Research Question

Contradictions arise from solvent polarity and salt form variations. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.